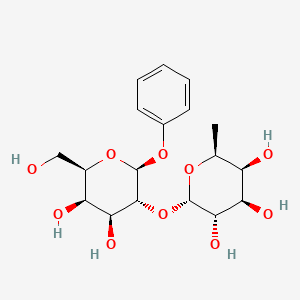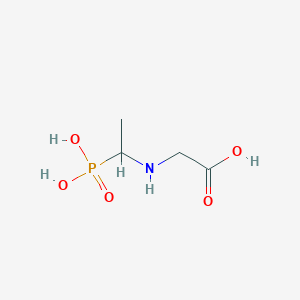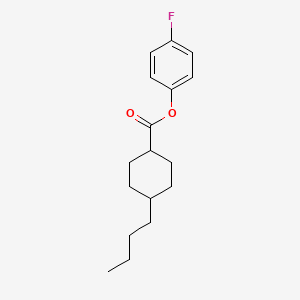![molecular formula C15H17Na B14429622 Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide CAS No. 80706-95-2](/img/structure/B14429622.png)
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is a constituent of some essential oils, mainly oil of guaiac and chamomile oil, which serve as its commercial sources .
准备方法
Synthetic Routes and Reaction Conditions
Guaiazulene can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the azulene ring structure .
Industrial Production Methods
Industrial production of guaiazulene often involves the extraction from natural sources such as chamomile oil and oil of guaiac. The extraction process includes distillation and purification steps to isolate the compound in its pure form .
化学反应分析
Types of Reactions
Guaiazulene undergoes several types of chemical reactions, including:
Oxidation: Guaiazulene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert guaiazulene into different reduced forms.
Substitution: Guaiazulene can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of guaiazulene, as well as substituted compounds with different functional groups .
科学研究应用
Guaiazulene has a wide range of scientific research applications:
Chemistry: It is used as a volatile dye with a known evaporation rate to indicate the end of use of various products.
Industry: Guaiazulene is used as a cosmetic color additive approved by the U.S.
作用机制
The mechanism of action of guaiazulene involves its interaction with various molecular targets and pathways. It exerts its effects through its anti-inflammatory properties, which are mediated by the inhibition of specific enzymes and signaling pathways involved in inflammation . Additionally, guaiazulene’s antioxidant properties contribute to its therapeutic effects .
相似化合物的比较
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and aromatic properties.
Chamazulene: Another derivative of azulene, known for its anti-inflammatory properties.
Uniqueness
Guaiazulene is unique due to its specific chemical structure, which imparts distinct properties such as its dark blue color and its ability to act as a volatile dye. Its anti-inflammatory and antioxidant properties also make it valuable in various therapeutic applications .
属性
CAS 编号 |
80706-95-2 |
|---|---|
分子式 |
C15H17Na |
分子量 |
220.28 g/mol |
IUPAC 名称 |
sodium;4-methanidyl-1-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17.Na/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13;/h5-10H,3H2,1-2,4H3;/q-1;+1 |
InChI 键 |
ZMYJUIOYOFQACF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC(=C2C=C1)[CH2-])C(C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
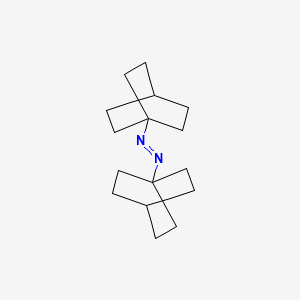
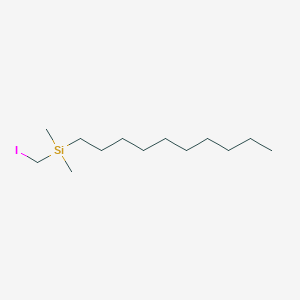
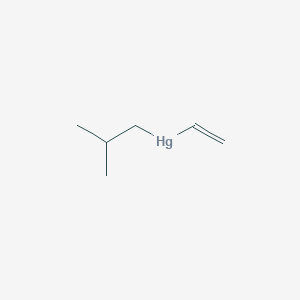
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
